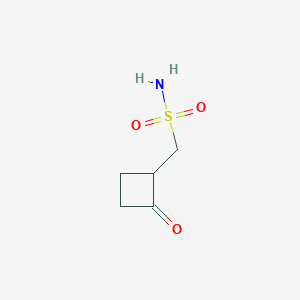
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol, also known as THP-PROT, is a chiral alcohol that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol has been studied for its potential applications in medicinal chemistry, specifically as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in signal transduction and are involved in numerous physiological processes. (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol has shown promising results as a GPCR ligand, with studies suggesting its potential use in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
The mechanism of action of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol as a GPCR ligand involves its binding to the receptor and inducing conformational changes that result in downstream signaling pathways. (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol has been shown to selectively target specific GPCRs, including the mu-opioid receptor and the cannabinoid receptor, among others.
Biochemical and Physiological Effects
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor properties. Studies have also suggested its potential use as an antidepressant and anxiolytic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol is its chiral nature, which allows for the selective production of one enantiomer. This is particularly useful in medicinal chemistry, where the enantiomeric purity of a compound can significantly affect its pharmacological properties. However, (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol's limited solubility and stability can pose challenges in its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol. One area of interest is the development of more efficient and scalable synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol as a GPCR ligand and its potential applications in the treatment of various diseases. Other potential areas of research include the use of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol in materials science and the development of novel chiral catalysts for its synthesis.
Synthesemethoden
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol can be synthesized through several methods, including asymmetric synthesis and racemic synthesis. Asymmetric synthesis involves the use of chiral reagents or catalysts to selectively produce one enantiomer of the compound. Racemic synthesis, on the other hand, produces a mixture of both enantiomers. One of the most common methods for synthesizing (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol is through the reduction of the corresponding ketone using a chiral auxiliary or chiral catalyst.
Eigenschaften
IUPAC Name |
(2S)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-5,10,12,14H,6-9H2,1H3/t10-,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWOCODACBMOGQ-RWANSRKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

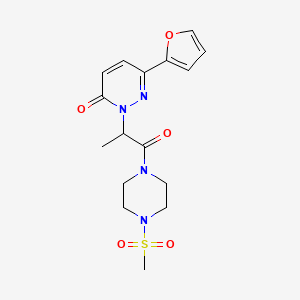
![N-(3-methoxybenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2442698.png)
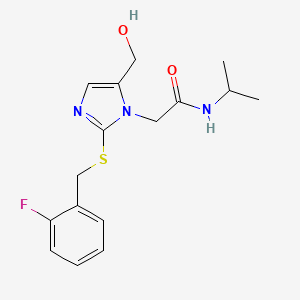
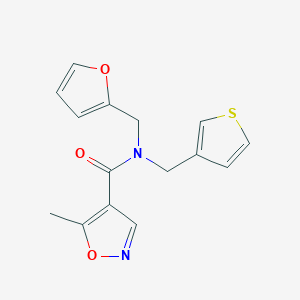
![5-benzyl-7-(4-ethoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2442704.png)
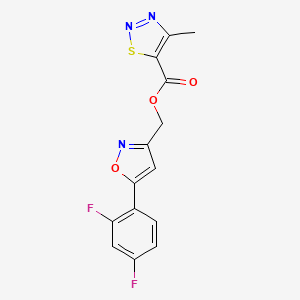
![2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B2442706.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2442708.png)
![8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2442710.png)
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2442711.png)


